Valerylcarnitine

Catalog No.
S1935422
CAS No.
40225-14-7
M.F
C12H24NO4+
M. Wt
246.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valerylcarnitine

CAS Number

40225-14-7

Product Name

Valerylcarnitine

IUPAC Name

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium

Molecular Formula

C12H24NO4+

Molecular Weight

246.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/p+1/t10-/m1/s1

InChI Key

VSNFQQXVMPSASB-SNVBAGLBSA-O

SMILES

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Isomeric SMILES

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

Valerylcarnitine is a short-chain acylcarnitine, specifically the valeric acid ester of carnitine. It plays a crucial role in the transport of fatty acids into the mitochondria for energy production through β-oxidation. Valerylcarnitine is classified under the broader category of acylcarnitines, which are organic compounds that facilitate the transfer of acyl groups from the cytoplasm to the mitochondrial matrix, where they can be metabolized to generate energy. This compound is found in various biological fluids, including cerebrospinal fluid and urine, and is one of the most abundant acylcarnitines in human tissues .

  • The mechanism of action of O-valeroyl-L-carnitine is not well understood.
  • However, due to its structural similarity to other carnitines, it might play a role in transporting valeric acid across cell membranes [].
  • Further research is needed to elucidate its specific biological effects.
  • No specific information regarding the safety or hazards of O-valeroyl-L-carnitine is currently available in scientific literature.

  • Oxidation: Valerylcarnitine can be oxidized to produce valeric acid and carnitine. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can undergo reduction to yield valeryl alcohol and carnitine, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Under basic conditions, valerylcarnitine can react with nucleophiles such as amines or alcohols to form various acylcarnitines, depending on the nucleophile used.

Valerylcarnitine plays a significant role in fatty acid metabolism. It enhances the transport of fatty acids into mitochondria by interacting with key enzymes in the carnitine shuttle system. This system involves three main steps:

  • Activation of Fatty Acids: Fatty acids are activated by forming fatty acyl-CoA.
  • Formation of Fatty Acylcarnitine: The fatty acyl group is transferred to carnitine, forming fatty acylcarnitine, catalyzed by carnitine palmitoyltransferase I.
  • Transport into Mitochondria: Fatty acylcarnitine crosses the mitochondrial membrane, where it is converted back into fatty acyl-CoA by carnitine palmitoyltransferase II for β-oxidation .

Valerylcarnitine also influences cellular processes such as cell signaling and gene expression, promoting energy production without adverse effects at moderate doses.

Valerylcarnitine is synthesized primarily through enzymatic processes involving carnitine acetyltransferase. This enzyme catalyzes the transfer of an acyl group from coenzyme A to carnitine, forming valerylcarnitine from valeric acid. The synthesis can also occur through chemical methods involving esterification reactions between carnitine and valeric acid under controlled conditions .

Valerylcarnitine has several applications:

  • Metabolic Studies: It serves as a biomarker for metabolic disorders and is studied for its role in energy metabolism.
  • Nutritional Supplementation: Valerylcarnitine is used in dietary supplements aimed at enhancing energy levels and improving exercise performance.
  • Clinical Research: Its potential therapeutic roles in conditions such as obesity, diabetes, and cardiovascular diseases are under investigation due to its influence on fatty acid metabolism .

Research indicates that valerylcarnitine interacts with various enzymes involved in lipid metabolism. It enhances the activity of carnitine palmitoyltransferases, facilitating the conversion of fatty acids into their active forms for mitochondrial uptake. Studies have shown that varying dosages of valerylcarnitine can influence metabolic pathways differently, suggesting its potential utility in managing metabolic disorders .

Valerylcarnitine shares similarities with other acylcarnitines but has unique properties due to its specific fatty acid chain length. Here are some comparable compounds:

Compound NameStructure TypeChain LengthUnique Features
AcetylcarnitineShort-chain2 carbonsMost studied; involved in energy metabolism
IsovalerylcarnitineShort-chain5 carbonsStructural isomer; different metabolic pathways
Butyric acidShort-chain fatty acid4 carbonsShort-chain fatty acid; not directly involved in mitochondrial transport
PalmitoylcarnitineLong-chain16 carbonsInvolved in long-chain fatty acid metabolism

Valerylcarnitine's unique five-carbon chain distinguishes it from other short-chain acylcarnitines like acetylcarnitine and isovalerylcarnitine, which have different metabolic implications and enzymatic interactions .

The formation of valerylcarnitine occurs through multiple pathways, encompassing both artificial laboratory synthesis methods and natural endogenous biosynthesis mechanisms. Understanding these pathways provides fundamental knowledge about the compound's role in cellular metabolism and its potential applications in biochemical research. The synthesis approaches range from direct chemical methods involving esterification reactions to complex enzymatic processes that mirror natural cellular mechanisms.

In Vitro Synthesis Methodologies

Laboratory production of valerylcarnitine employs various synthetic strategies designed to achieve high purity and yield while maintaining stereochemical integrity. These methodologies have been developed to support research applications and potential therapeutic investigations. The in vitro synthesis approaches can be broadly categorized into chemical synthesis routes and enzymatic production mechanisms, each offering distinct advantages and limitations.

Chemical Synthesis Routes

Chemical synthesis of valerylcarnitine primarily involves the esterification of L-carnitine with pentanoic acid (valeric acid) under controlled conditions. The reaction typically requires the presence of suitable catalysts such as sulfuric acid or para-toluenesulfonic acid to facilitate the formation of the ester bond between the carboxyl group of pentanoic acid and the hydroxyl group of L-carnitine . The reaction proceeds under reflux conditions to ensure complete conversion while maintaining the stereochemical configuration of the L-carnitine backbone. Following the esterification reaction, purification techniques including recrystallization and chromatographic methods are employed to obtain pure valerylcarnitine with high stereochemical fidelity.

The industrial-scale production of valerylcarnitine follows similar synthetic principles but employs larger reaction vessels and continuous processing methods. The process involves careful control of reaction parameters including temperature, pH, and catalyst concentration to optimize yield and minimize side product formation. Quality control measures throughout the synthesis process ensure that the final product meets stringent purity requirements for research and potential clinical applications. Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structural integrity and purity of the synthesized compound.

Enzymatic Production Mechanisms

Enzymatic synthesis of valerylcarnitine represents a more sophisticated approach that mimics natural biosynthetic pathways while providing greater selectivity and milder reaction conditions. This methodology employs specific enzymes capable of catalyzing the acylation of L-carnitine with pentanoyl-coenzyme A derivatives. The enzymatic approach offers advantages in terms of stereoselectivity and reduced formation of unwanted byproducts compared to purely chemical methods.

The enzymatic production typically involves the use of carnitine acetyltransferases or related acyltransferase enzymes that can accommodate pentanoyl substrates. These enzymes demonstrate specificity for the L-isomer of carnitine and facilitate the formation of the ester bond under physiological conditions. The reaction requires the presence of appropriate cofactors and optimal pH conditions to maintain enzyme activity and ensure efficient conversion of substrates to the desired product.

Endogenous Biosynthesis

The natural formation of valerylcarnitine within biological systems occurs through sophisticated enzymatic mechanisms that are integral to cellular metabolism. Endogenous biosynthesis represents the primary source of valerylcarnitine in living organisms and plays a crucial role in the regulation of fatty acid oxidation pathways. This process involves multiple enzymatic steps and occurs primarily within mitochondrial compartments where fatty acid beta-oxidation takes place.

Carnitine Acyltransferase-Mediated Formation

The biosynthesis of valerylcarnitine is primarily mediated by carnitine acyltransferase enzymes, specifically carnitine palmitoyltransferase I and carnitine palmitoyltransferase II, which facilitate the transport of fatty acyl groups across mitochondrial membranes [2]. These enzymes catalyze the reversible transfer of acyl groups from coenzyme A derivatives to carnitine, forming acylcarnitine intermediates including valerylcarnitine. The process begins with the activation of pentanoic acid to pentanoyl-coenzyme A through the action of acyl-coenzyme A synthetases.

The formation of valerylcarnitine occurs when pentanoyl-coenzyme A encounters carnitine palmitoyltransferase I on the outer mitochondrial membrane. This enzyme catalyzes the transfer of the pentanoyl group from coenzyme A to L-carnitine, generating valerylcarnitine and free coenzyme A. The reaction is thermodynamically favorable and represents a key regulatory step in the carnitine shuttle system. The specificity of carnitine palmitoyltransferase I for various acyl chain lengths allows for the formation of valerylcarnitine alongside other short-chain and medium-chain acylcarnitines.

EnzymeLocationSubstrateProductCofactor
Carnitine Palmitoyltransferase IOuter Mitochondrial MembranePentanoyl-CoA + L-CarnitineValerylcarnitine + CoANone
Carnitine Palmitoyltransferase IIInner Mitochondrial MembraneValerylcarnitine + CoAPentanoyl-CoA + L-CarnitineNone

Mitochondrial Compartmentalization

The biosynthesis and utilization of valerylcarnitine exhibit strict mitochondrial compartmentalization that reflects the organized nature of cellular energy metabolism. Valerylcarnitine formation occurs at the interface between the cytoplasmic and mitochondrial compartments, with the outer mitochondrial membrane serving as the primary site of synthesis through carnitine palmitoyltransferase I activity [2]. This compartmentalization ensures that fatty acid activation and transport are tightly regulated and coordinated with cellular energy demands.

Within the mitochondrial compartment, valerylcarnitine undergoes further processing through the action of carnitine palmitoyltransferase II, which is located on the inner mitochondrial membrane facing the matrix. This enzyme catalyzes the reverse reaction, converting valerylcarnitine back to pentanoyl-coenzyme A and free carnitine within the mitochondrial matrix. The regenerated pentanoyl-coenzyme A then enters the beta-oxidation pathway for energy production, while the free carnitine is transported back to the cytoplasm through the carnitine/acylcarnitine transporter.

The subcellular localization of valerylcarnitine biosynthesis reflects the sophisticated organization of mitochondrial fatty acid metabolism. The compound serves as a molecular shuttle that effectively couples cytoplasmic fatty acid activation with mitochondrial oxidation processes. This compartmentalization also provides a mechanism for metabolic regulation, as the availability of carnitine and the activity of carnitine palmitoyltransferases can influence the rate of fatty acid oxidation and energy production.

CompartmentProcessKey EnzymesFunction
CytoplasmFatty Acid ActivationAcyl-CoA SynthetasesPentanoic Acid → Pentanoyl-CoA
Outer Mitochondrial MembraneAcylcarnitine FormationCarnitine Palmitoyltransferase IPentanoyl-CoA + Carnitine → Valerylcarnitine
Inner Mitochondrial MembraneAcylcarnitine ConversionCarnitine Palmitoyltransferase IIValerylcarnitine → Pentanoyl-CoA + Carnitine
Mitochondrial MatrixBeta-OxidationAcyl-CoA DehydrogenasesPentanoyl-CoA → Energy Production

Physical Description

Solid

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

246.17053325 g/mol

Monoisotopic Mass

246.17053325 g/mol

Heavy Atom Count

17

Wikipedia

O-valeroyl-L-carnitine

Dates

Modify: 2024-04-14

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